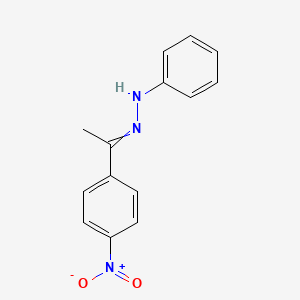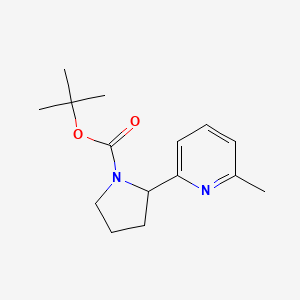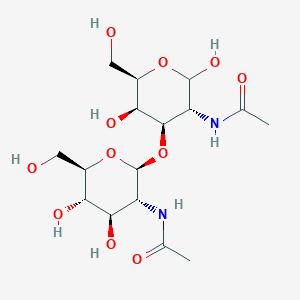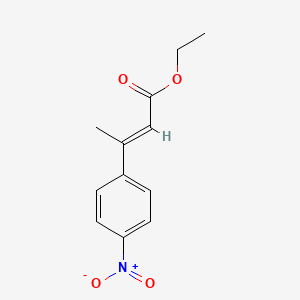![molecular formula C9H19N3O2Si2 B11824312 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B11824312.png)
2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine is a chemical compound with the molecular formula C9H21N3O2Si2. It is characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms of a 1,3,5-triazine ring. This compound is often used in organic synthesis due to its unique reactivity and stability.
Méthodes De Préparation
The synthesis of 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine typically involves the reaction of 2,4-dihydroxy-1,3,5-triazine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form 2,4-dihydroxy-1,3,5-triazine.
Oxidation and Reduction: While less common, the triazine ring can undergo oxidation or reduction under specific conditions.
Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl and amino groups in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine involves the reactivity of the trimethylsilyl groups and the triazine ring. The trimethylsilyl groups can be easily removed under acidic or basic conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. The triazine ring itself can act as a scaffold for the attachment of various functional groups, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine include:
2,4-Bis[(trimethylsilyl)oxy]benzaldehyde: Another compound with trimethylsilyl groups, used in organic synthesis.
2,4-Bis[(trimethylsilyl)oxy]benzoic acid trimethylsilyl ester: Used as a protecting group in organic synthesis.
2,4-Dihydroxybenzoic acid, bis(trimethylsilyl) ether, trimethylsilyl ester: Similar in structure and used for similar purposes.
The uniqueness of this compound lies in its triazine ring, which provides additional reactivity and versatility compared to other compounds with trimethylsilyl groups.
Propriétés
Formule moléculaire |
C9H19N3O2Si2 |
|---|---|
Poids moléculaire |
257.44 g/mol |
Nom IUPAC |
trimethyl-[(4-trimethylsilyloxy-1,3,5-triazin-2-yl)oxy]silane |
InChI |
InChI=1S/C9H19N3O2Si2/c1-15(2,3)13-8-10-7-11-9(12-8)14-16(4,5)6/h7H,1-6H3 |
Clé InChI |
JDYHJVXTXXLEIW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=NC(=NC=N1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Iodophenyl)methyl]guanidine;sulfate](/img/structure/B11824229.png)

![1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester](/img/structure/B11824238.png)



![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)-](/img/structure/B11824251.png)




![N-{[(2R,4aR,7aR)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11824282.png)

![methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate](/img/structure/B11824301.png)
